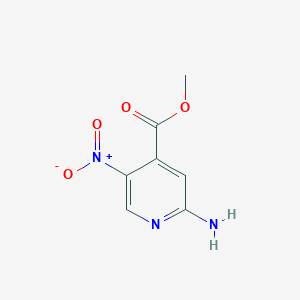

Methyl 2-amino-5-nitroisonicotinate

Beschreibung

Methyl 2-amino-5-nitroisonicotinate is a pyridine-based compound featuring a methyl ester group at the 4-position, an amino group at the 2-position, and a nitro substituent at the 5-position of the isonicotinic acid scaffold. The nitro group is a strong electron-withdrawing substituent, which can significantly influence reactivity, solubility, and biological activity compared to other derivatives.

Eigenschaften

IUPAC Name |

methyl 2-amino-5-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOFHNCZHGBIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443704 | |

| Record name | Methyl 2-amino-5-nitroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28033-03-6 | |

| Record name | Methyl 2-amino-5-nitroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-nitroisonicotinate typically involves the nitration of methyl isonicotinate followed by the introduction of an amino group. One common method includes:

Nitration: Methyl isonicotinate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Amination: The nitro compound is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-5-nitroisonicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of various substituted isonicotinates.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-amino-5-nitroisonicotinate has been explored for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens. For instance, derivatives of isonicotinic acid have shown efficacy against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development in tuberculosis treatment .

Antioxidant Properties

Studies have demonstrated that compounds bearing the nitro group can exhibit antioxidant activity. The presence of the amino and nitro groups in this compound may enhance its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Agricultural Applications

Pest Management

this compound is being investigated as a semiochemical for pest management. Similar compounds, such as methyl isonicotinate, have shown effectiveness as attractants for thrips in agricultural settings. Field studies indicate that these compounds can significantly increase trap captures of pest species, providing a non-toxic alternative to conventional insecticides .

Material Science

Synthesis of Novel Materials

The compound can serve as a precursor in the synthesis of novel materials with specific properties. For example, it can be utilized in the preparation of polymers or nanomaterials that incorporate its unique chemical structure to impart desired characteristics such as increased thermal stability or enhanced electrical conductivity .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of isonicotinic acid derivatives, including this compound. The derivatives were tested against various bacterial strains, demonstrating promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Pest Management Efficacy

Field trials conducted in greenhouse settings assessed the effectiveness of methyl isonicotinate as a lure for thrips. Results showed an increase in capture rates by over 50% when used alongside colored sticky traps compared to control traps without the compound .

Data Tables

Wirkmechanismus

The mechanism of action of Methyl 2-amino-5-nitroisonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- Nitro vs. However, nitro groups may also confer higher cytotoxicity compared to halogens .

- Positional Isomerism: Methyl 2-amino-5-nitronicotinate (nicotinate derivative) differs from isonicotinate analogs in carboxylate positioning, affecting hydrogen-bonding patterns and target interactions .

- Ester Group Variations: Methyl esters (e.g., Methyl 2-amino-5-fluoroisonicotinate) generally offer faster metabolic clearance than ethyl esters (e.g., Ethyl 2-chloro-3-(methylamino)isonicotinate), impacting drug half-life .

Biologische Aktivität

Methyl 2-amino-5-nitroisonicotinate (CAS No. 28033-03-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C₇H₈N₄O₃

- Molecular Weight: 196.16 g/mol

- Structure: The compound features a nitro group at the 5-position of the isonicotinate backbone, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to cytotoxic effects. The compound's mechanism involves:

- Enzyme Interaction: It may inhibit specific enzymes or receptors involved in various biochemical pathways.

- DNA Interaction: Similar to other nitro compounds, it can bind covalently to DNA, resulting in nuclear damage and cell death .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- Cytotoxicity Evaluation: A series of synthesized derivatives were evaluated against the NCI 60 human tumor cell line panel. Some compounds demonstrated selective growth inhibition against specific cancer cell lines, including renal (UO-31) and breast cancers (MCF-7) .

- Selectivity: Compounds with electron-withdrawing groups at specific positions showed enhanced selectivity and potency against certain cancer types, indicating that structural modifications can significantly influence their anticancer efficacy .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties:

- Mechanism: Nitro-containing compounds are known to produce toxic intermediates upon reduction, which can damage bacterial DNA. This mechanism is critical for their effectiveness against various microbial infections .

- Applications: Its potential as an antimicrobial agent is being explored in treating infections caused by resistant strains of bacteria, including Mycobacterium tuberculosis .

Antioxidant Activity

The compound also shows antioxidant properties:

- Radical Scavenging: In vitro studies have demonstrated that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases .

- Comparative Studies: The antioxidant activity was evaluated using standard assays (DPPH, hydroxyl radical scavenging), showing that some derivatives exhibit comparable or superior activity compared to established antioxidants like ascorbic acid .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Anticancer Activity | This compound showed selective inhibition against UO-31 and MCF-7 cell lines with significant growth inhibition rates. |

| Antimicrobial Efficacy | Demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential for treating multi-drug resistant infections. |

| Antioxidant Evaluation | Exhibited strong radical scavenging capabilities in various assays, comparable to traditional antioxidants. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.